Methyl 2-(pyrrolidin-1-ylmethyl)isonicotinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(pyrrolidin-1-ylmethyl)isonicotinate typically involves the reaction of isonicotinic acid with pyrrolidine and methanol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs . The process often includes steps such as purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(pyrrolidin-1-ylmethyl)isonicotinate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often used to modify the compound for specific applications or to study its chemical properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used . For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted isonicotinates .
Scientific Research Applications
Methyl 2-(pyrrolidin-1-ylmethyl)isonicotinate has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties and its interactions with biological targets . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Methyl 2-(pyrrolidin-1-ylmethyl)isonicotinate involves its interaction with specific molecular targets and pathways . The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(pyrrolidin-1-ylmethyl)isonicotinate can be compared with other similar compounds, such as methyl isonicotinate and pyrrolidine derivatives . These compounds share some structural similarities but may differ in their chemical properties and applications . The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various research fields .
List of Similar Compounds:- Methyl isonicotinate
- Pyrrolidine derivatives
- Isonicotinic acid methyl ester
Properties
IUPAC Name |
methyl 2-(pyrrolidin-1-ylmethyl)pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-4-5-13-11(8-10)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIQKJZUUQREHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)CN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212900 | |
Record name | Methyl 2-(1-pyrrolidinylmethyl)-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125104-37-2 | |
Record name | Methyl 2-(1-pyrrolidinylmethyl)-4-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125104-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(1-pyrrolidinylmethyl)-4-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101212900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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